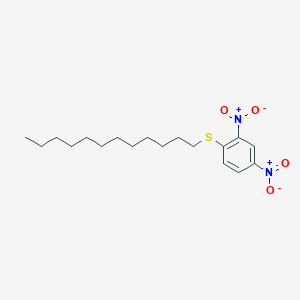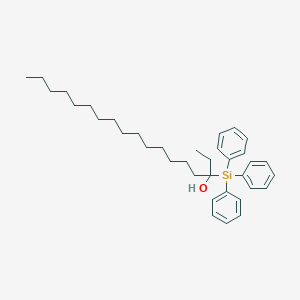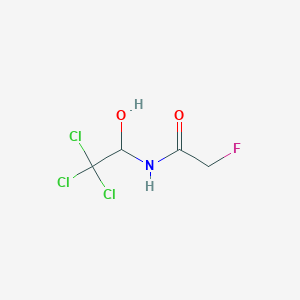
2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a chemical compound with the molecular formula C4H5Cl3FNO2 and a molecular weight of 224.447 g/mol . This compound is characterized by the presence of a fluorine atom, three chlorine atoms, and a hydroxyethyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves several steps. One common method includes the reaction of 2-fluoroacetamide with trichloroacetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.
Chemical Reactions Analysis
2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets. The hydroxyethyl group may also play a role in its activity by facilitating hydrogen bonding and other interactions .
Comparison with Similar Compounds
2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be compared with similar compounds such as:
2-fluoroacetamide: Lacks the trichloro-1-hydroxyethyl group, making it less reactive in certain chemical reactions.
Trichloroacetamide: Does not contain the fluorine atom, which affects its chemical properties and reactivity.
2-fluoro-N-(2,2,2-trichloro-1-(3-m-tolyl-thiourea)ethyl)acetamide: Contains additional functional groups that may enhance its biological activity and specificity.
Properties
CAS No. |
687-01-4 |
|---|---|
Molecular Formula |
C4H5Cl3FNO2 |
Molecular Weight |
224.44 g/mol |
IUPAC Name |
2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H5Cl3FNO2/c5-4(6,7)3(11)9-2(10)1-8/h3,11H,1H2,(H,9,10) |
InChI Key |
ITIIIEWTQZSCHH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(C(Cl)(Cl)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



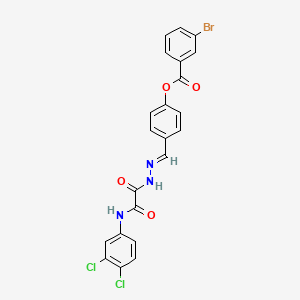



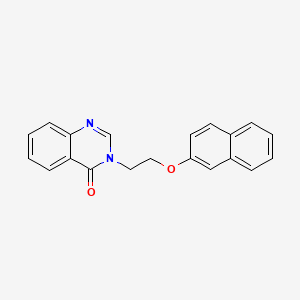
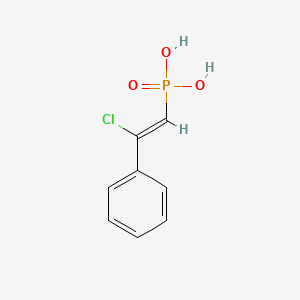
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
